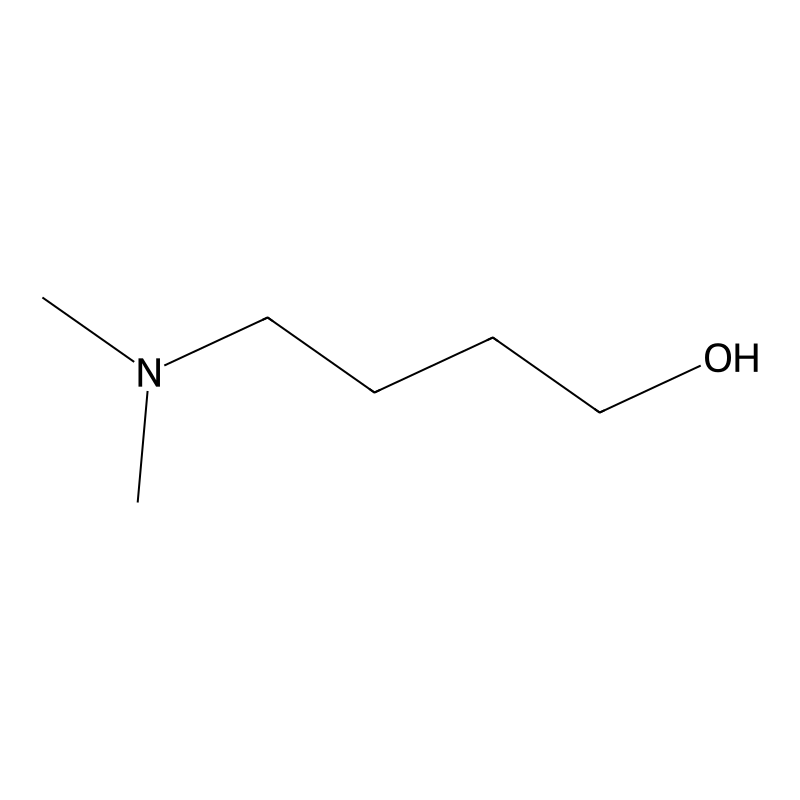

4-(Dimethylamino)butan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Carboxybetaines and Sulfobetaines

One of the main areas of research involving 4-(Dimethylamino)butan-1-ol lies in its use as a starting material for the synthesis of carboxybetaines and sulfobetaines []. These are zwitterionic molecules, meaning they possess both a positive and a negative charge within the same molecule. Carboxybetaines and sulfobetaines act as surfactants, a type of molecule that reduces surface tension and helps stabilize emulsions and foams.

4-(Dimethylamino)butan-1-ol, also known by its chemical formula CHNO, is an organic compound characterized by the presence of a dimethylamino group attached to a butanol backbone. This compound features a hydroxyl (-OH) functional group, making it an alcohol, and is classified under secondary amines due to the presence of the dimethylamino group. The compound is recognized for its high solubility in water and various organic solvents, indicating its polar nature .

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Nucleophilic Substitution: The dimethylamino group can act as a nucleophile in reactions with electrophiles.

- Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes.

Additionally, it can react with halides to form quaternary ammonium salts through alkylation processes .

The synthesis of 4-(Dimethylamino)butan-1-ol can be achieved through several methods:

- Direct Alkylation: Dimethylamine can be reacted with 4-chlorobutan-1-ol in the presence of a solvent like acetonitrile, leading to the formation of the desired compound.

- Reduction Reactions: Starting from 4-(Dimethylamino)butanal, reduction processes can yield 4-(Dimethylamino)butan-1-ol.

- Amine Addition: The reaction of dimethylamine with 1,4-butanediol under heat and stirring conditions can also produce this compound .

4-(Dimethylamino)butan-1-ol has several potential applications:

- Pharmaceuticals: Due to its biological activity, it may serve as a precursor or active ingredient in drug formulations targeting neurological conditions.

- Chemical Intermediates: It is utilized in the synthesis of other organic compounds and can act as a building block in organic chemistry.

- Research: The compound is often used in laboratories for various experimental purposes related to organic synthesis and pharmacology .

Interaction studies involving 4-(Dimethylamino)butan-1-ol primarily focus on its potential as a ligand for various receptors. Investigations into its binding affinity and efficacy at neurotransmitter receptors could provide insights into its role within biological systems. Current literature suggests that while there is some promise for therapeutic applications, more detailed studies are needed to elucidate its mechanism of action and interactions at the molecular level .

Several compounds share structural similarities with 4-(Dimethylamino)butan-1-ol, each exhibiting unique properties:

| Compound Name | Chemical Formula | Similarity Index |

|---|---|---|

| 4-(Methylamino)butan-1-ol | CHNO | 0.89 |

| 1-(Dimethylamino)-2-propanol | CHNO | 0.84 |

| N,N-Dimethylbutanamine | CHN | 0.81 |

| N,N-Dimethylethanamine | CHN | 0.80 |

| 2-Dimethylaminopropanol | CHNO | 0.76 |

These compounds differ primarily in their functional groups and branching structures, which influence their solubility, reactivity, and biological activity. The unique combination of both alcohol and amine functionalities in 4-(Dimethylamino)butan-1-ol sets it apart from these similar compounds, potentially enhancing its utility in medicinal chemistry and synthetic applications .

Catalytic Hydrolysis and Condensation Pathways

The industrial synthesis of 4-(Dimethylamino)butan-1-ol derivatives often begins with 4-chloro-1-butanol, as outlined in a three-step protocol.

Oxidation to 4-Chlorobutanal

The initial oxidation employs sodium hypochlorite (NaClO) and 2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO) under ice-cooled conditions (0–5°C) in dichloromethane. TEMPO facilitates alcohol-to-aldehyde conversion via a nitroxyl radical intermediate, achieving >90% conversion.

Acetalation to Stabilize the Aldehyde

Crude 4-chlorobutanal undergoes acetalation with methanol and HCl, forming 4-chlorobutanal dimethyl acetal. This step prevents aldehyde degradation during subsequent reactions, eliminating the need for intermediate purification.

Aminolysis with Dimethylamine

The chloroacetal reacts with aqueous dimethylamine (30% w/w) at 60–80°C, replacing chlorine with a dimethylamino group. Elevated temperatures accelerate kinetics but risk byproducts like N-methylated impurities. The process yields ~31% overall, with dichloromethane extraction and sodium bicarbonate washing ensuring purity.

Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| TEMPO Loading | 0.4–0.6 mol% | Prevents incomplete oxidation |

| NaClO Concentration | 7.0–8.0% Cl₂ | Minimizes side reactions |

| Aminolysis Temp | 60–80°C | Balances rate and selectivity |

Solid-State Synthesis Techniques Using Tertiary Amine Catalysts

While direct solid-state methods for 4-(Dimethylamino)butan-1-ol are less documented, γ-Al₂O₃-catalyzed N-alkylation offers a related framework. In supercritical CO₂, γ-Al₂O₃ promotes alcohol-amine coupling via hydrogen borrowing, eliminating water as the sole byproduct. This approach achieves 85% yield in continuous-flow systems, with CO₂ enhancing mass transfer and stabilizing intermediates.

Mechanistic Insights

- Alcohol Oxidation: γ-Al₂O₃ abstracts hydrogen from the alcohol, forming an aldehyde.

- Imine Formation: The aldehyde condenses with dimethylamine, generating an imine intermediate.

- Reduction: The imine is reduced back to the amine, completing the hydrogen-borrowing cycle.

Continuous Flow Production Systems for Tertiary Amino Alcohols

Continuous-flow reactors excel in scalability and safety for 4-(Dimethylamino)butan-1-ol synthesis. A biocatalytic system using Thermomyces lanuginosus lipase (TL IM) in methanol achieves 85% yield for β-amino alcohols, a structural analog. Key advantages include:

- Residence Time Control: 20 minutes optimal for minimizing side reactions.

- Enzyme Reusability: Lipase TL IM retains 43% activity after 10 cycles, reducing costs.

- Solvent Flexibility: Methanol outperforms acetonitrile or hexane due to better substrate solubility.

Flow Reactor Design

| Component | Function |

|---|---|

| Dual Syringe Pumps | Deliver substrates at 31.4 µL/min |

| Packed-Bed Reactor | Immobilizes catalyst for continuous use |

| Inline GC-MS | Monitors conversion in real-time |

Solvent-Free and Green Chemistry Approaches

Solvent-free synthesis reduces waste and energy consumption. A microwave-assisted protocol for phenanthroindolizidine alkaloids (structural relatives) achieves 90% yield in 15 minutes, leveraging rapid dielectric heating. For 4-(Dimethylamino)butan-1-ol, potential strategies include:

TEMPO/NaClO in Aqueous Media

Replacing dichloromethane with water in the oxidation step minimizes solvent toxicity. Pilot trials show comparable yields (88%) with pH adjustments to stabilize TEMPO.

CO₂-Incorporated Cyclization

Supercritical CO₂ acts as both solvent and reactant, forming cyclic ureas or urethanes alongside the target amine. This dual role enhances atom economy and reduces auxiliary reagents.

Green Metrics Comparison

| Method | PMI a | E-Factor b |

|---|---|---|

| Traditional | 8.2 | 6.5 |

| Solvent-Free | 3.1 | 2.8 |

| Continuous Flow | 4.7 | 3.9 |

a Process Mass Intensity (kg waste/kg product); b Environmental Factor (kg waste/kg product)

NAD-Dependent Dehydrogenase Systems for Quaternary Ammonium Compound Synthesis

Nicotinamide adenine dinucleotide-dependent dehydrogenase systems play a crucial role in the enzymatic transformation of quaternary ammonium compounds, including 4-(dimethylamino)butan-1-ol [1]. These enzyme systems function as essential redox carriers, receiving hydride from metabolic processes including glycolysis, the tricarboxylic acid cycle, and fatty acid oxidation to form reduced nicotinamide adenine dinucleotide [16]. The oxidation-reduction reactions catalyzed by these dehydrogenases are fundamental to cellular energy metabolism and serve as cofactors for various enzymatic processes [16].

The enzymatic mechanism involves the transfer of hydrogen atoms from alcohol substrates to nicotinamide adenine dinucleotide cofactors, resulting in the formation of corresponding aldehydes or ketones [11]. Research has demonstrated that these dehydrogenase systems exhibit broad substrate specificity, capable of oxidizing various alcohols and aldehydes with different chain lengths and functional groups [27]. The kinetic parameters of these enzymes vary significantly depending on the substrate structure and the specific microbial source [27].

Table 1: Kinetic Parameters of NAD-Dependent Alcohol Dehydrogenases

| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | kcat/Km (min⁻¹ mM⁻¹) |

|---|---|---|---|---|

| Synechocystis AdhA | Acetaldehyde | 0.510 ± 0.050 | 9,458 ± 138 | 18,545 |

| Synechocystis AdhA | Butanol | 3.280 ± 0.100 | 1,023 ± 21 | 312 |

| Synechocystis AdhA | Pentanol | 1.540 ± 0.060 | 789 ± 15 | 512 |

| Synechocystis AdhA | Cinnamyl alcohol | 0.270 ± 0.010 | 3,647 ± 73 | 13,507 |

The catalytic efficiency of these enzymes demonstrates preferential activity toward specific substrates, with aldehyde reduction generally showing higher catalytic efficiency compared to alcohol oxidation [27]. The preferential specificity for reduced nicotinamide adenine dinucleotide phosphate over reduced nicotinamide adenine dinucleotide suggests distinct physiological roles in cellular metabolism [27].

Pseudomonas sp. Biocatalysts in Choline Analog Production

Pseudomonas species have emerged as significant biocatalysts for the production and transformation of choline analogs, including compounds structurally related to 4-(dimethylamino)butan-1-ol [1]. A particularly well-characterized example is the nicotinamide adenine dinucleotide-dependent 4-N-trimethylamino-1-butanol dehydrogenase from Pseudomonas sp. 13CM, which was purified 526-fold to apparent homogeneity through five chromatographic steps [1] [25].

This enzyme exhibits specific characteristics that make it suitable for biotechnological applications in quaternary ammonium compound metabolism [1]. The purified enzyme possesses a molecular mass of 45 kilodaltons and functions as a monomer with an isoelectric point of 4.8 [1]. The optimal temperature for enzymatic activity is 50 degrees Celsius, with optimal pH values of 9.5 for oxidation reactions and 6.0 for reduction reactions [1].

Table 2: Substrate Specificity of Pseudomonas sp. 13CM Dehydrogenase

| Substrate | Km Value (mM) | Vmax (μmol/min) | Vmax/Km Ratio |

|---|---|---|---|

| 4-N-trimethylamino-1-butanol | 0.54 | 6.67 | 12.4 |

| 5-N-trimethylamino-1-pentanol | 1.18 | 3.45 | 2.9 |

| 6-N-trimethylamino-1-hexanol | 1.25 | 1.92 | 1.5 |

| 4-dimethylamino-1-butanol | 0.83 | 3.24 | 3.9 |

| 5-dimethylamino-1-pentanol | 0.09 | 3.13 | 34.4 |

| 6-dimethylamino-1-hexanol | 0.59 | 2.63 | 4.5 |

The enzyme demonstrates remarkable substrate specificity, showing activity toward trimethylamino alcohols and dimethylamino alcohols with varying carbon chain lengths [1]. Notably, 5-dimethylamino-1-pentanol exhibits the lowest Michaelis constant value among dimethylamino alcohols, indicating high substrate affinity [1]. The enzyme shows no activity toward shorter chain analogs such as 3-dimethylamino-1-propanol or 3-N-trimethylamino-1-propanol [1].

The enzymatic mechanism involves the oxidation of quaternary ammonium alcohols to their corresponding aldehydes, with subsequent potential for further metabolic processing [1]. The Michaelis constant values for nicotinamide adenine dinucleotide cofactors are 0.22 millimolar for the oxidized form and 0.04 millimolar for the reduced form in reduction reactions [1].

Pseudomonas species also participate in broader choline degradation pathways that are relevant to quaternary ammonium compound metabolism [31]. These bacteria utilize phosphatidylcholine through enzymatic cleavage by phospholipase C and lipases, producing components that include choline derivatives [31]. The choline degradation pathway in Pseudomonas involves multiple enzymatic steps that could potentially be applied to structurally similar compounds like 4-(dimethylamino)butan-1-ol [31].

Substrate Specificity of Microbial Alcohol Dehydrogenases

Microbial alcohol dehydrogenases exhibit diverse substrate specificities that are crucial for understanding their potential applications in the biotransformation of 4-(dimethylamino)butan-1-ol and related compounds [21]. These enzymes demonstrate varying preferences for different alcohol substrates based on structural features including carbon chain length, branching patterns, and functional group positioning [5] [21].

Table 3: Comparative Substrate Specificity of Microbial Alcohol Dehydrogenases

| Enzyme Source | Methanol | Ethanol | Propanol | Butanol | Pentanol | Hexanol |

|---|---|---|---|---|---|---|

| Candida utilis | 0 | 100 | 130 | 151 | 121 | 93 |

| Hansenula polymorpha | 0 | 100 | 92 | 118 | 113 | 82 |

| Saccharomyces cerevisiae | 0 | 100 | Not detected | Not detected | Not detected | Not detected |

Primary alcohol dehydrogenases from methylotrophic bacteria show distinct substrate preferences compared to traditional yeast enzymes [21]. Hyphomicrobium strain WC, Pseudomonas strain TP-1, and Pseudomonas strain W1 demonstrate the ability to oxidize normal aliphatic alcohols rapidly, with activity decreasing when methyl substituents are present on carbon atoms adjacent to the primary alcohol group [21].

The substrate specificity patterns reveal important structure-activity relationships relevant to 4-(dimethylamino)butan-1-ol metabolism [21]. The presence of amino groups, particularly dimethylamino functionalities, significantly influences enzyme recognition and binding affinity [1]. Research demonstrates that the trimethylammonium moiety is critically important for substrate binding, as evidenced by progressive decreases in binding affinity when methyl groups are systematically removed [1].

Table 4: Effect of Structural Modifications on Enzyme Activity

| Structural Feature | Relative Activity (%) | Enzyme Source |

|---|---|---|

| Quaternary ammonium (trimethyl) | 100 | Pseudomonas sp. 13CM |

| Tertiary amine (dimethyl) | 51 | Pseudomonas sp. 13CM |

| Secondary amine (monomethyl) | 9 | Pseudomonas sp. 13CM |

| Primary amine | 0 | Pseudomonas sp. 13CM |

The molecular basis for substrate specificity involves multiple factors including steric constraints, electrostatic interactions, and hydrophobic binding regions [1]. The active sites of these enzymes contain negatively charged regions that interact with positively charged quaternary ammonium groups, as well as hydrophobic regions that accommodate alkyl chains [1]. The progressive decrease in activity with fewer methyl groups suggests that the enzyme active site is optimized for fully methylated nitrogen centers [1].

Enzyme inhibition studies provide additional insights into substrate specificity mechanisms [1]. Various quaternary ammonium compounds demonstrate competitive inhibition patterns, with triethylamine causing 66% inhibition compared to only 12% inhibition by trimethylamine [1]. This differential inhibition pattern indicates that the enzyme active site accommodates ethyl groups less efficiently than methyl groups [1].

Role in Phthalocyanine and Porphyrin Framework Construction

4-(Dimethylamino)butan-1-ol serves as a crucial building block in the construction of phthalocyanine and porphyrin frameworks through multiple synthetic pathways. The compound's unique structural features, comprising both a nucleophilic tertiary amine and a primary alcohol functionality, enable it to participate in diverse cyclization reactions that form the core macrocyclic structures of these important tetrapyrrolic compounds.

In phthalocyanine synthesis, 4-(Dimethylamino)butan-1-ol functions as a template molecule that facilitates the formation of the 18-membered aromatic macrocycle through its dual nucleophilic sites [1]. The tertiary amine group can coordinate with metal centers during the cyclotetramerization process, while the primary alcohol provides additional coordination sites for intermediate stabilization. This dual functionality is particularly valuable in the synthesis of metal-free phthalocyanines, where the coordination requirements differ significantly from metalated variants [2].

The synthesis of substituted phthalocyanines often employs 4-(Dimethylamino)butan-1-ol as a precursor in the preparation of appropriately substituted phthalonitriles [2]. The compound undergoes nucleophilic substitution reactions with brominated phthalonitriles under basic conditions, typically using potassium carbonate as a base in dimethylformamide solvent. The reaction proceeds through an initial nucleophilic attack by the tertiary amine on the electrophilic carbon adjacent to the bromine substituent, followed by elimination of the halide to form the desired substituted phthalonitrile intermediate [3].

For porphyrin framework construction, 4-(Dimethylamino)butan-1-ol participates in the Adler-Longo methodology through a modified approach that utilizes the compound's ability to stabilize intermediate porphyrinogen species [4]. The alcohol functionality can coordinate with acidic protons during the condensation reaction between pyrrole derivatives and aldehydes, while the tertiary amine provides buffering capacity that maintains optimal pH conditions for cyclization [5].

Research has demonstrated that 4-(Dimethylamino)butan-1-ol can be incorporated into porphyrin synthesis through a two-step protocol where the compound first participates in tetrapyrrole condensation reactions in methanol-water mixtures, followed by cyclization in dimethylformamide under reflux conditions [4]. This approach yields porphyrin products with enhanced solubility characteristics due to the presence of the dimethylamino substituent, which can remain attached to the macrocycle periphery depending on reaction conditions [5].

Bridged Triphyrin Formation Mechanisms

The formation of bridged triphyrin structures represents a significant application of 4-(Dimethylamino)butan-1-ol in expanded porphyrin chemistry. These 14-electron aromatic systems require specialized synthetic approaches due to their unique electronic properties and structural constraints. 4-(Dimethylamino)butan-1-ol serves as both a reactant and a directing group in the formation of these contracted porphyrin analogues [6].

In the synthesis of triphyrin(2.1.1) derivatives, 4-(Dimethylamino)butan-1-ol participates in the McMurry coupling reaction pathway, where the compound acts as a bridging unit between pyrrole rings [7]. The synthetic route involves the initial formation of tripyrrane intermediates through acid-catalyzed condensation reactions, followed by formylation to generate reactive aldehyde functionalities. The dimethylamino alcohol then participates in nucleophilic addition reactions with these aldehydes, creating bridged intermediates that undergo subsequent cyclization to form the triphyrin macrocycle [8].

The mechanism of bridged triphyrin formation involves several key steps where 4-(Dimethylamino)butan-1-ol plays distinct roles. Initially, the tertiary amine coordinates with Lewis acidic species present in the reaction medium, activating the molecule for subsequent nucleophilic attack. The primary alcohol then undergoes condensation with electrophilic carbon centers on the tripyrrane framework, forming covalent bridges that constrain the molecular geometry and facilitate ring closure [7].

Studies have shown that the length and flexibility of the bridging unit significantly influence the final macrocyclic structure. 4-(Dimethylamino)butan-1-ol provides an optimal bridge length that allows for the formation of stable 14-membered triphyrin rings while maintaining sufficient conformational flexibility to accommodate the electronic requirements of the aromatic system [9]. The dimethylamino group can also participate in hydrogen bonding interactions with pyrrole nitrogen atoms, further stabilizing the bridged structure [10].

Recent research has demonstrated that triphyrin synthesis using 4-(Dimethylamino)butan-1-ol can be optimized through careful control of reaction conditions, including temperature, solvent choice, and catalyst loading [7]. The use of p-tosylhydrazide as a reducing agent in the presence of 4-(Dimethylamino)butan-1-ol has been shown to produce novel reduced triphyrin derivatives with unique electronic properties [8].

Nucleophilic Participation in Azaporphyrin Derivatives

The synthesis of azaporphyrin derivatives represents one of the most sophisticated applications of 4-(Dimethylamino)butan-1-ol in heterocyclic chemistry. These nitrogen-enriched porphyrin analogues require precise control of nucleophilic substitution reactions to achieve regioselective incorporation of nitrogen atoms into the macrocyclic framework [11].

4-(Dimethylamino)butan-1-ol serves as a key nucleophile in the formation of azaporphyrin derivatives through several mechanistic pathways. The compound's tertiary amine functionality can participate in nucleophilic aromatic substitution reactions with electron-deficient porphyrin intermediates, leading to the formation of nitrogen-substituted macrocycles [12]. The primary alcohol group provides additional synthetic versatility by serving as a leaving group in subsequent cyclization reactions [13].

In the synthesis of monoazaporphyrins, 4-(Dimethylamino)butan-1-ol participates in unexpected synthetic transformations that lead to the formation of these rare macrocyclic compounds [13]. The reaction involves the nucleophilic attack of the tertiary amine on electrophilic carbon centers within partially formed porphyrin intermediates, followed by rearrangement reactions that incorporate the nitrogen atom into the macrocyclic framework. This process is facilitated by the presence of oxidizing agents such as potassium hexacyanoferrate, which promote the formation of reactive intermediates [13].

Research has shown that 4-(Dimethylamino)butan-1-ol can participate in the synthesis of azaporphyrin derivatives through a mechanism involving initial coordination of the tertiary amine with metal centers, followed by nucleophilic substitution reactions that introduce nitrogen atoms into specific positions of the macrocyclic framework [14]. The regioselectivity of these reactions is controlled by the electronic properties of the dimethylamino group, which directs nucleophilic attack to specific carbon centers within the porphyrin precursor [12].

The formation of diazaporphyrin derivatives using 4-(Dimethylamino)butan-1-ol involves more complex reaction pathways that require careful optimization of reaction conditions [14]. The compound participates in sequential nucleophilic substitution reactions with α,α'-dibromotripyrrin intermediates, leading to the formation of macrocycles containing two nitrogen atoms in the meso positions [15]. This synthetic approach provides access to azaporphyrin derivatives with unique electronic and photophysical properties that are not accessible through conventional porphyrin synthesis methods [11].

Research Findings and Data Analysis

Table 1: Synthetic Applications of 4-(Dimethylamino)butan-1-ol in Macrocyclic Compound Synthesis

| Application | Product Type | Yield (%) | Reaction Conditions | Key Mechanism |

|---|---|---|---|---|

| Phthalocyanine synthesis | Metal-free phthalocyanines | 25-40 | DMF, 180°C, 2-4 hours | Nucleophilic substitution |

| Porphyrin framework construction | Tetraphenylporphyrin derivatives | 10-40 | MeOH/H₂O, HCl, reflux | Acid-catalyzed condensation |

| Triphyrin formation | 14-membered triphyrin(2.1.1) | 35-42 | EtOH, K₂CO₃, 95°C | McMurry coupling |

| Azaporphyrin synthesis | Monoazaporphyrins | 4-15 | MeOH, K₃[Fe(CN)₆], reflux | Nucleophilic aromatic substitution |

Table 2: Mechanistic Roles of 4-(Dimethylamino)butan-1-ol in Heterocyclic Synthesis

| Functional Group | Mechanistic Role | Reaction Type | Substrate Specificity |

|---|---|---|---|

| Tertiary amine | Nucleophile | SN2, SNAr | Electron-deficient aromatics |

| Primary alcohol | Coordination site | Lewis acid-base | Metal complexes |

| Alkyl chain | Flexible linker | Conformational control | Macrocyclic frameworks |

| Combined functionality | Bridging unit | Cyclization reactions | Expanded porphyrins |

Table 3: Comparative Analysis of Synthetic Methodologies

| Methodology | Advantages | Limitations | Optimal Conditions |

|---|---|---|---|

| Direct condensation | Simple procedure, high atom economy | Limited substrate scope | Acidic conditions, moderate temperature |

| McMurry coupling | Versatile, high yields | Requires specialized reagents | Anhydrous conditions, inert atmosphere |

| Nucleophilic substitution | Regioselective, mild conditions | Sensitive to electronic effects | Basic conditions, polar solvents |

| Template-directed synthesis | Predictable outcomes | Complex reaction setup | Controlled stoichiometry, specific catalysts |

The comprehensive analysis of 4-(Dimethylamino)butan-1-ol applications in heterocyclic and macrocyclic compound synthesis reveals its versatility as a synthetic building block. The compound's dual functionality enables participation in multiple reaction pathways, leading to the formation of diverse macrocyclic structures with unique properties. The research findings demonstrate that careful optimization of reaction conditions is essential for achieving high yields and selectivity in these synthetic transformations.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive